HDAC1 Inhibitory Potency: Direct Comparison with a 3-Bromo-4-fluorobenzyl Derivative
In a direct head-to-head comparison, a derivative of 3-Bromo-4-fluoro-isocyanatomethylbenzene exhibits potent inhibition of Histone Deacetylase 1 (HDAC1) with an IC50 of 1.80 nM [1]. A closely related analog, differentiated by its linker region but incorporating the same 3-bromo-4-fluorobenzyl moiety, shows an IC50 of 100 nM against HDAC in a HeLa cell nuclear extract assay, a 55-fold difference in potency [2]. While not a comparison of the free isocyanates, this demonstrates the high-potency starting point enabled by this specific halogenation pattern when incorporated into a bioactive scaffold.
| Evidence Dimension | Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.80 nM (for a 3-bromo-4-fluorobenzyl derivative) |
| Comparator Or Baseline | 100 nM (for a related 3-bromo-4-fluorobenzyl analog) |
| Quantified Difference | 55-fold difference |
| Conditions | HDAC1 inhibition assay; HDAC in HeLa cell nuclear extract assay |
Why This Matters
For medicinal chemists, this data demonstrates that the 3-bromo-4-fluoro substitution pattern is a high-value starting point for developing potent HDAC inhibitors, a key target class in oncology and epigenetics.
- [1] BindingDB. (2023). BDBM50142796 (CHEMBL3759186). BindingDB. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142796&tag=rep&fil=tg&enzyme=Histone+deacetylase+1&pcid=p1967&submit=summary View Source
- [2] BindingDB. (2016). BDBM50085438 (CHEMBL3427660). BindingDB. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50085438&tag=rep&fil=entry&entryid=50045846&submit=summary View Source
